Bienvenue dans la boutique en ligne BenchChem!

3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate

MAO inhibition tissue-specific pharmacology tryptamine potentiation

3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate (CAS 24631-64-9) is the sulfate salt of isocarboxazid, a non-selective, irreversible monoamine oxidase (MAO) inhibitor belonging to the hydrazine chemical class. The free base form (CAS 59-63-2, molecular formula C₁₂H₁₃N₃O₂, MW 231.25) is clinically marketed as Marplan for major depressive disorder, while the sulfate salt (C₁₂H₁₅N₃O₆S, MW 329.33) is distinguished by its salt-form physicochemical profile.

Molecular Formula C12H15N3O6S
Molecular Weight 329.33 g/mol
CAS No. 24631-64-9
Cat. No. B3050262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate
CAS24631-64-9
Molecular FormulaC12H15N3O6S
Molecular Weight329.33 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)N[NH2+]CC2=CC=CC=C2.OS(=O)(=O)[O-]
InChIInChI=1S/C12H13N3O2.H2O4S/c1-9-7-11(15-17-9)12(16)14-13-8-10-5-3-2-4-6-10;1-5(2,3)4/h2-7,13H,8H2,1H3,(H,14,16);(H2,1,2,3,4)
InChIKeyZDPNCCYCCVCZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate (CAS 24631-64-9) – Compound Identity, Class, and Procurement Context


3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate (CAS 24631-64-9) is the sulfate salt of isocarboxazid, a non-selective, irreversible monoamine oxidase (MAO) inhibitor belonging to the hydrazine chemical class [1]. The free base form (CAS 59-63-2, molecular formula C₁₂H₁₃N₃O₂, MW 231.25) is clinically marketed as Marplan for major depressive disorder, while the sulfate salt (C₁₂H₁₅N₃O₆S, MW 329.33) is distinguished by its salt-form physicochemical profile [2]. Among hydrazine-class MAOIs, only isocarboxazid and phenelzine remain in clinical use, making precise selection between their salt forms and analogs critical for research reproducibility [3].

Why Generic MAO Inhibitor Substitution Fails: Critical Pharmacological Divergence of 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate (CAS 24631-64-9) from In-Class Analogs


Despite shared MAO inhibitory mechanisms, irreversible hydrazine-class MAOIs exhibit stark quantitative divergence in tissue-specific potency, partition coefficient-driven membrane penetration, and off-target receptor modulation that precludes simple interchange [1]. Isocarboxazid uniquely retains full inhibitory activity across both brain and peripheral fundal tissue, whereas tranylcypromine loses all functional activity in the fundus preparation—a tissue-selectivity difference that cannot be predicted from brain MAO IC₅₀ values alone [2]. Furthermore, isocarboxazid's chloroform/Tyrode partition coefficient of 100 exceeds that of iproniazid by approximately 111-fold, directly impacting compound distribution in ex vivo and in vivo experimental systems [3]. These dimensions form the basis for the quantitative differentiation evidence presented below.

Quantitative Differentiation Evidence: 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate (CAS 24631-64-9) Versus Closest Analogs


Tissue-Selective Functional Activity: Isocarboxazid Retains Full Tryptamine Potentiation in Rat Fundal Strip Where Tranylcypromine Is Completely Inactive

In a direct head-to-head comparison of six MAO inhibitors, isocarboxazid produced a 4-fold potentiation of tryptamine action on isolated rat fundal strips with an EC₅₀ of 0.05 ± 0.02 μM, the lowest concentration among all compounds tested [1]. By contrast, tranylcypromine was completely inactive across the entire concentration range tested (0.02–50 μM), despite being the most potent inhibitor of rat brain MAO in vitro (I₅₀ = 0.36 μM) [1]. Phenelzine required a nearly 2-fold higher concentration (EC₅₀ = 0.09 μM) to achieve the same effect, while iproniazid required a 94-fold higher concentration (EC₅₀ = 4.7 μM) [1]. This tissue-selectivity profile is unique to isocarboxazid among the hydrazine-class MAOIs.

MAO inhibition tissue-specific pharmacology tryptamine potentiation fundal strip assay

Computational Binding Affinity to MAO-A: Isocarboxazid Outperforms Phenelzine by 12-Fold and Tranylcypromine by 2.5-Fold in Docking-Derived Inhibition Constants

In a comparative in silico molecular docking study of four MAO-A inhibitors using AutoDock4 with 200 genetic algorithm runs, isocarboxazid achieved a binding energy (BE) of −7.11 kcal/mol and an inhibition constant (IK) of 6,140 nM against the MAO-A enzyme [1]. This represents a 12.2-fold lower IK than phenelzine (IK = 74,710 nM; BE = −5.63 kcal/mol) and a 2.5-fold lower IK than tranylcypromine (IK = 15,050 nM; BE = −6.58 kcal/mol) [1]. While moclobemide ranked first (BE = −7.95 kcal/mol; IK = 1,490 nM), isocarboxazid engaged 3 hydrogen-bonding amino acid residues (GLN74, TYR444, ILE207) and 10 non-hydrogen-bonding residues—a more extensive interaction network than tranylcypromine (1 H-bond, 12 non-H-bond) or phenelzine (3 H-bond, 9 non-H-bond) [1].

molecular docking MAO-A inhibition binding energy in silico screening

Lipophilicity-Driven Membrane Penetration: Isocarboxazid Partition Coefficient Exceeds Iproniazid by ~111-Fold and Tranylcypromine by ~26-Fold

Isocarboxazid exhibits a chloroform/Tyrode solution (pH 7.4) partition coefficient of approximately 100—approximately 111-fold higher than iproniazid (0.9) and approximately 26-fold higher than tranylcypromine (3.8) [1]. This exceptional lipophilicity was directly correlated with functional activity: isocarboxazid's tryptamine potentiation relative potency on rat fundus was 94 (iproniazid = 1), consistent with preferential penetration of the lipoid membrane barrier [1]. By contrast, tranylcypromine—despite a moderate partition coefficient of 3.8—produced zero tryptamine potentiation due to intrinsic lack of fundal MAO sensitivity, demonstrating that lipophilicity alone is insufficient without target engagement [1].

partition coefficient membrane permeability CNS penetration physicochemical profiling

Sulfate Salt Aqueous Solubility Advantage: Enabling Aqueous Assay Compatibility Versus Water-Insoluble Free Base

The free base isocarboxazid (CAS 59-63-2) is characterized by poor aqueous solubility—vendor datasheets consistently report solubility limited to DMSO (90 mg/mL) with negligible water solubility . The sulfate salt form (CAS 24631-64-9, this compound) leverages salt formation—the most common and effective method for increasing solubility of basic drugs—to improve aqueous dissolution [1]. While quantitative head-to-head solubility data for isocarboxazid sulfate versus free base are not published in the primary literature, the pharmaceutical principle is well established: sulfate salt formation of hydrazine-containing basic compounds typically increases aqueous solubility by several-fold to orders of magnitude through enhanced ionization and altered crystal lattice energy [1]. This is consistent with the sulfate salt's use in pharmaceutical tablet formulations (Marplan 10 mg tablets) [2].

salt formation aqueous solubility formulation in vitro assay compatibility

I₂ Imidazoline Receptor Downregulation Without Direct Irreversible Binding: A Pharmacological Signature Distinct from Clorgyline

Chronic treatment with isocarboxazid (10 mg/kg i.p., 7–14 days) markedly decreased I₂ imidazoline-preferring receptor density in rat brain and liver by 21–71%, comparable to the effect of phenelzine (1–20 mg/kg) and tranylcypromine (10 mg/kg) [1]. However, a critical mechanistic distinction was observed: preincubation of cortical membranes with phenelzine (10⁻⁴ M, 30 min) did not alter total I₂ receptor density, confirming that phenelzine does not irreversibly bind to I₂ receptors [1]. In contrast, clorgyline (10⁻⁶ M) reduced I₂ receptor Bₘₐₓ by 40% through direct irreversible binding [1]. Isocarboxazid's I₂ downregulation is therefore mediated through an indirect, chronic-treatment-dependent mechanism—pharmacologically distinct from clorgyline's direct irreversible I₂ receptor engagement [1].

I2 imidazoline receptors off-target effects irreversible binding MAOI pharmacology

Optimal Research and Industrial Application Scenarios for 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate (CAS 24631-64-9)


Ex Vivo Tissue Pharmacology Studies Requiring Concurrent CNS and Peripheral MAO Inhibition Readouts

For experimental protocols measuring MAO inhibition simultaneously in brain and peripheral tissues (e.g., gut, liver), isocarboxazid sulfate is the only hydrazine-class MAOI that maintains consistent inhibitory potency across both compartments. As demonstrated by Maxwell et al. (1961), tranylcypromine—despite being the most potent brain MAO inhibitor—is completely inactive in rat fundal tissue, while isocarboxazid retains comparable potency in both brain (I₅₀ = 4.8 μM) and fundus [1]. The sulfate salt's aqueous solubility further enables preparation of dosing solutions without DMSO vehicle artifacts that could confound tissue-specific comparisons .

Computational Chemistry and Structure-Based MAO-A Inhibitor Design Using the Hydrazine Scaffold

Isocarboxazid occupies a strategic intermediate position in MAO-A docking space: its inhibition constant (IK = 6,140 nM) and binding energy (BE = −7.11 kcal/mol) are substantially better than phenelzine (IK = 74,710 nM) yet distinct from the top-performing moclobemide (IK = 1,490 nM), making it an ideal reference scaffold for SAR-by-catalog or virtual screening campaigns targeting the hydrazine pharmacophore [2]. The compound's 3 hydrogen-bond contacts (GLN74, TYR444, ILE207) provide defined interaction vectors for rational derivatization, unlike phenelzine's less favorable binding pose [2].

I₂ Imidazoline Receptor Pharmacology: Dissecting MAO-Dependent vs. Receptor-Mediated Effects

Isocarboxazid sulfate enables experimental designs that separate MAO catalytic inhibition from I₂ imidazoline receptor engagement. Unlike clorgyline—which directly and irreversibly binds to I₂ receptors (40% Bₘₐₓ reduction)—isocarboxazid downregulates I₂ receptors only through chronic, indirect mechanisms without direct irreversible binding [3]. This pharmacological signature allows researchers to use isocarboxazid as a tool compound to induce I₂ receptor changes without the confounding variable of direct receptor alkylation, facilitating cleaner interpretation of I₂ receptor functional studies [3].

Aqueous-Phase Biochemical Assays Requiring MAO Inhibition Without Organic Solvent Interference

For high-throughput screening or enzymatic assays where DMSO concentrations must be minimized (e.g., due to solvent effects on MAO kinetics or coupled enzyme systems), the sulfate salt form (CAS 24631-64-9) is the appropriate procurement specification. The free base isocarboxazid (CAS 59-63-2) is practically insoluble in water, requiring DMSO stock solutions (≥90 mg/mL in DMSO per vendor data) . The sulfate salt's enhanced aqueous solubility reduces reliance on organic co-solvents, supporting assay formats where DMSO content must remain below 0.1% v/v to avoid MAO activity interference .

Quote Request

Request a Quote for 3-Isoxazolecarboxylic acid, 5-methyl-, 2-benzylhydrazine, sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.